Spiro[benzimidazole-2,3'-pyrazole] Spiro[benzimidazole-2,3'-pyrazole]
Brand Name: Vulcanchem
CAS No.: 819059-70-6
VCID: VC16819770
InChI: InChI=1S/C9H6N4/c1-2-4-8-7(3-1)11-9(12-8)5-6-10-13-9/h1-6H
SMILES:
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol

Spiro[benzimidazole-2,3'-pyrazole]

CAS No.: 819059-70-6

Cat. No.: VC16819770

Molecular Formula: C9H6N4

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Spiro[benzimidazole-2,3'-pyrazole] - 819059-70-6

Specification

CAS No. 819059-70-6
Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
IUPAC Name spiro[benzimidazole-2,3'-pyrazole]
Standard InChI InChI=1S/C9H6N4/c1-2-4-8-7(3-1)11-9(12-8)5-6-10-13-9/h1-6H
Standard InChI Key YXGYUSFDAXJTAK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC3(C=CN=N3)N=C2C=C1

Introduction

Structural and Synthetic Foundations of Spiro[benzimidazole-2,3'-pyrazole]

Core Architecture and Nomenclature

Spiro[benzimidazole-2,3'-pyrazole] consists of a benzimidazole ring (a benzene fused to an imidazole) and a pyrazole ring connected via a spiro carbon at the 2-position of benzimidazole and the 3'-position of pyrazole. This configuration creates a rigid, three-dimensional framework that enhances binding affinity to biological targets by minimizing conformational flexibility . The spiro junction introduces stereochemical complexity, often leading to enantiomeric forms with distinct bioactivities.

Synthetic Methodologies

While no direct synthesis of Spiro[benzimidazole-2,3'-pyrazole] is documented in the literature, analogous spiroheterocycles are typically synthesized via multicomponent reactions (MCRs) or cycloaddition strategies. For example, taurine-catalyzed MCRs have been employed to construct dihydropyrano[2,3-c]pyrazoles with spirooxindole moieties , while [3+2] cycloadditions between azomethine ylides and chalcones yield spirooxindole-benzimidazole hybrids . Adapting these protocols could enable the synthesis of Spiro[benzimidazole-2,3'-pyrazole] through the following hypothetical pathway:

  • Formation of the Pyrazole Core: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Spirocyclization: Reaction of the pyrazole intermediate with a benzimidazole precursor (e.g., o-phenylenediamine derivatives) under acid or base catalysis.

  • Functionalization: Introduction of substituents (e.g., isonicotinamide, indole, or electron-donating/withdrawing groups) to modulate physicochemical and biological properties .

Key challenges include controlling regioselectivity during spirocyclization and achieving high enantiomeric purity. Catalytic asymmetric synthesis using organocatalysts or transition-metal complexes may address these issues.

Structural Characterization and Computational Insights

Spectroscopic and Crystallographic Analysis

Spiroheterocycles are routinely characterized using NMR, IR, and X-ray crystallography. For instance, spirooxindole-benzimidazole derivatives exhibit distinct 1H^1H-NMR signals for the spiro carbon–proton (δ 4.5–5.5 ppm) and carbonyl groups (IR: 1680–1720 cm1^{-1}) . Single-crystal X-ray studies of related compounds, such as 1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one, reveal nearly orthogonal ring systems (dihedral angles: 85–90°), which stabilize the spiro structure through reduced steric strain .

Molecular Electron Density Theory (MEDT) Analysis

MEDT studies on analogous [3+2] cycloadditions demonstrate that the reaction proceeds via a polar two-stage one-step mechanism. The azomethine ylide (supernucleophile) attacks the electrophilic β-carbon of chalcones, followed by ring closure to form the spiro center . Computational models predict that Spiro[benzimidazole-2,3'-pyrazole] derivatives would exhibit similar electronic profiles, with frontier molecular orbitals favoring interactions with enzymatic active sites.

Biological Activities and Mechanistic Studies

Table 1: Binding Energies of Spiroheterocycles with Staphylococcal DHFR

CompoundBinding Energy (kcal/mol)
6a–8.8
6e–8.7
Trimethoprim–7.2

Data sourced from Ref .

Mechanism of Action

The spiro framework enhances membrane permeability and target engagement through:

  • Hydrophobic Interactions: Aromatic rings penetrate lipid bilayers and bind hydrophobic enzyme pockets.

  • Hydrogen Bonding: Pyrazole nitrogen atoms form H-bonds with DHFR’s Asp27 and Thr113 residues.

  • Steric Occlusion: The rigid spiro structure prevents conformational changes in resistant DHFR variants .

Future Directions and Challenges

Optimization of Pharmacokinetic Properties

While Spiro[benzimidazole-2,3'-pyrazole] derivatives exhibit potent in vitro activity, their in vivo efficacy is limited by poor solubility and metabolic instability. Strategies to improve bioavailability include:

  • Prodrug Design: Incorporating hydrolyzable esters or amides.

  • Nanoparticle Formulation: Encapsulation in lipid-based carriers to enhance aqueous solubility.

Overcoming Antimicrobial Resistance

The rise of multidrug-resistant pathogens necessitates derivatives with novel mechanisms. Hybrid spiro compounds combining benzimidazole-pyrazole cores with fluoroquinolone or β-lactam motifs are under investigation to bypass existing resistance pathways.

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